

Spectroscopic data of 4-(4-Methoxyphenyl)butan-1-amine (NMR, IR, MS)

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Compound of Interest

Compound Name: 4-(4-Methoxyphenyl)butan-1-amine

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An In-depth Technical Guide to the Spectroscopic Characterization of **4-(4-Methoxyphenyl)butan-1-amine**

Authored by a Senior Application Scientist

This document provides a comprehensive analysis of the expected spectroscopic data for **4-(4-Methoxyphenyl)butan-1-amine**, a compound of interest in drug discovery and chemical synthesis. As a primary amine with an embedded methoxyphenyl scaffold, its structural confirmation relies on the synergistic interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is designed for researchers and drug development professionals, offering not just data, but the underlying scientific rationale for its interpretation and acquisition.

Molecular Structure and Spectroscopic Implications

To effectively interpret the spectroscopic data, we must first deconstruct the molecule into its constituent functional groups. Each component provides a unique signature that contributes to the final spectra.

- **p**-Disubstituted Aromatic Ring: This rigid structure gives rise to characteristic signals in both NMR and IR. In ^1H NMR, the symmetry of the 1,4-substitution pattern creates a distinct splitting pattern.

- **Methoxy Group (-OCH₃):** A strong electron-donating group, it significantly influences the electronic environment of the aromatic ring, impacting NMR chemical shifts. It provides a sharp, singlet signal in ¹H NMR and a characteristic carbon signal in ¹³C NMR.
- **Aliphatic Butyl Chain (-CH₂CH₂CH₂CH₂-):** This flexible linker between the aromatic ring and the amine group will show a series of multiplets in ¹H NMR, with chemical shifts determined by their proximity to the deshielding aromatic ring and the electron-withdrawing amine.
- **Primary Amine (-NH₂):** This functional group is readily identified by its characteristic stretches in IR spectroscopy. In ¹H NMR, the labile protons often appear as a broad singlet and are exchangeable with deuterium, a key diagnostic test.

Below is the annotated molecular structure, which will serve as our reference for all spectroscopic assignments.

Caption: Annotated structure of **4-(4-Methoxyphenyl)butan-1-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Proton Environments

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their connectivity. Due to the p-substitution, the aromatic protons will appear as a classic AA'BB' system, which often simplifies to two distinct doublets. The aliphatic chain protons will exhibit predictable splitting patterns based on their neighbors.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale & Expert Insights
H3/H5' (Aromatic)	~ 7.10	d, $J \approx 8.5$ Hz	2H	These protons are ortho to the alkyl chain and meta to the electron-donating methoxy group. They appear downfield due to the aromatic ring current.
H2/H6' (Aromatic)	~ 6.85	d, $J \approx 8.5$ Hz	2H	These protons are ortho to the strongly electron-donating methoxy group, which shields them, shifting them upfield relative to H3/H5'. ^{[1][2]}
H(OCH ₃)	~ 3.80	s	3H	The methoxy protons are in a shielded environment and do not couple with other protons, resulting in a sharp singlet. ^{[3][4]}

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale & Expert Insights
H δ (C δ -H 2)	~ 2.70	t, $J \approx 7.5$ Hz	2H	These protons are adjacent to the electron-withdrawing amine group, causing a downfield shift relative to other methylene groups.
H α (C α -H 2)	~ 2.55	t, $J \approx 7.5$ Hz	2H	These benzylic protons are deshielded by the aromatic ring.
H β , H γ (C β , γ -H 2)	~ 1.65 - 1.45	m	4H	These central methylene protons have overlapping signals and appear as a complex multiplet.

| H(N) (-NH₂) | ~ 1.40 (variable) | br s | 2H | Amine protons are exchangeable and often appear as a broad singlet.^[5] This peak will disappear upon shaking the sample with a drop of D₂O, a definitive test. |

¹³C NMR Spectroscopy: Carbon Framework

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment, making it an excellent tool for confirming the carbon skeleton.

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale & Expert Insights
C4 (Ar C-O)	~ 158.0	The aromatic carbon directly attached to the electron-donating methoxy group is highly deshielded.
C1 (Ar C-Alkyl)	~ 134.5	The ipso-carbon attached to the alkyl chain.
C3/C5' (Ar C-H)	~ 129.5	Aromatic CH carbons ortho to the alkyl substituent.
C2/C6' (Ar C-H)	~ 114.0	Aromatic CH carbons ortho to the methoxy group are significantly shielded.
C(OCH ₃)	~ 55.3	A typical chemical shift for a methoxy carbon attached to an aromatic ring. [6] [7]
C δ	~ 42.5	Carbon adjacent to the nitrogen atom.
C α	~ 35.0	The benzylic carbon.
C γ	~ 31.5	Aliphatic chain carbon.

| C β | ~ 29.0 | Aliphatic chain carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is unparalleled for the rapid identification of functional groups. The spectrum is a plot of vibrational frequencies versus intensity.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Rationale & Expert Insights
3380 & 3300	N-H asymmetric & symmetric stretch	Medium	The presence of two distinct bands in this region is a hallmark of a primary amine (R-NH ₂). [5] [8] [9]
3030 - 3000	Aromatic C-H stretch	Medium	Characteristic of C-H bonds on the benzene ring. [10]
2930 & 2850	Aliphatic C-H stretch	Strong	Arises from the C-H bonds of the butyl chain. [10]
~1610 & ~1510	Aromatic C=C stretch	Strong	These two strong bands are characteristic of the p-disubstituted aromatic ring.
1650 - 1580	N-H bend (scissoring)	Medium	This bending vibration further confirms the primary amine functionality. [8]
1245	Aryl-O asymmetric stretch	Strong	A very strong and characteristic absorption for the aryl ether linkage (Ar-O-CH ₃). [11]
~1040	C-N stretch	Medium	Corresponds to the stretching of the aliphatic carbon-nitrogen bond. [8]

| ~830 | C-H out-of-plane bend | Strong | This strong band is highly indicative of 1,4-disubstitution on a benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, offering crucial clues about its structure. For **4-(4-Methoxyphenyl)butan-1-amine**, the molecular weight is 179.26 g/mol .[\[12\]](#)

Table 4: Predicted Key Mass Fragments (Electron Ionization)

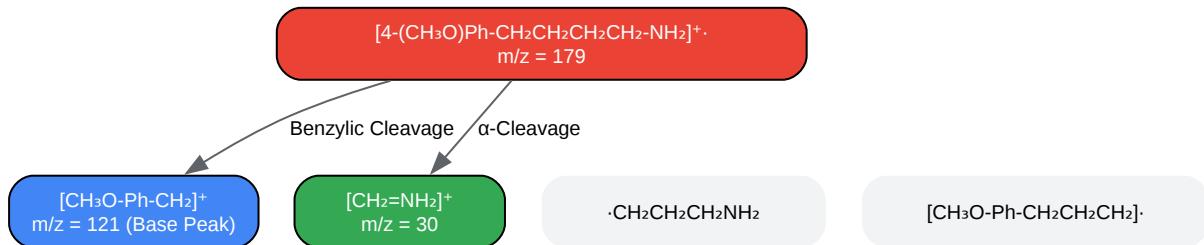
m/z	Proposed Fragment	Rationale & Expert Insights
179	$[M]^+$	The molecular ion peak. As an amine, its intensity may be weak. According to the nitrogen rule , an odd molecular weight corresponds to an odd number of nitrogen atoms. [13]
121	$[CH_3O-C_6H_4-CH_2]^+$	Base Peak. This is the highly stable methoxybenzyl (or anisyl) cation, formed by benzylic cleavage . This is the most favorable fragmentation pathway and will result in the most abundant ion.

| 30 | $[CH_2=NH_2]^+$ | Formed by α -cleavage, a characteristic fragmentation for primary amines. [\[14\]](#) This is a definitive fragment for a terminal primary amine. |

Proposed Fragmentation Pathway

The fragmentation of the molecular ion is dominated by cleavages that form stable carbocations. The benzylic position is particularly susceptible to cleavage, leading to the

formation of the resonance-stabilized methoxybenzyl cation.



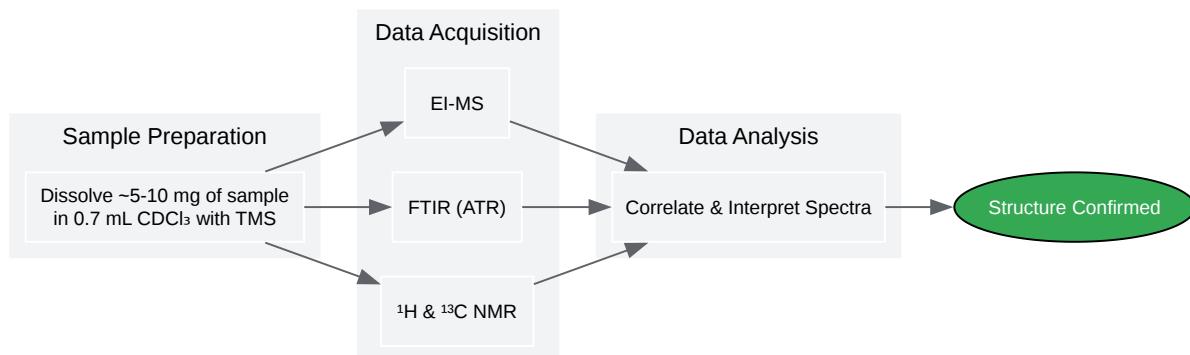
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Caption: Key fragmentation pathways for **4-(4-Methoxyphenyl)butan-1-amine**.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

Workflow for Spectroscopic Analysis



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Caption: General workflow for structural elucidation.

NMR Data Acquisition

- Sample Preparation: Accurately weigh 5-10 mg of **4-(4-Methoxyphenyl)butan-1-amine** and dissolve it in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 500 MHz NMR spectrometer.
- ^1H NMR: Acquire the spectrum using a standard pulse program. Key parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 2 seconds, and 16 scans.
- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse program. Key parameters: spectral width of 240 ppm, relaxation delay of 2 seconds, and 1024 scans.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ^1H spectrum by setting the TMS peak to 0.00 ppm and the ^{13}C spectrum by setting the CDCl_3 solvent peak to 77.16 ppm.

FTIR Data Acquisition

- Sample Preparation: No special preparation is required if using an Attenuated Total Reflectance (ATR) accessory. Place a small drop of the neat liquid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared spectrometer equipped with an ATR accessory.
- Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over the range of 4000-600 cm^{-1} . Co-add 32 scans to improve the signal-to-noise ratio.
- Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry Data Acquisition

- Sample Introduction: Introduce the sample via a direct insertion probe or, for volatile samples, via a Gas Chromatography (GC-MS) interface.
- Instrumentation: Utilize a mass spectrometer with an Electron Ionization (EI) source.
- Acquisition: Set the ionization energy to a standard value of 70 eV. Scan a mass range from m/z 25 to 300 to ensure capture of the molecular ion and all significant fragments.
- Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, comparing observed fragments to predicted pathways to confirm the structure.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. rsc.org [rsc.org]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(4'-methoxyphenyl)-3-buten-2-one [orgspectroscopyint.blogspot.com]
- 5. Amine - Wikipedia [en.wikipedia.org]
- 6. Origin of the conformational modulation of the ¹³C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. m.youtube.com [m.youtube.com]
- 10. IR Absorption Table [webspectra.chem.ucla.edu]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. 4-(4-Methoxyphenyl)butan-1-amine | CymitQuimica [cymitquimica.com]
- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
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